1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is an organic compound characterized by the presence of methoxy groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol typically involves the reaction of 3,4-dimethoxyphenyl derivatives with 2-methoxyphenoxy compounds under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-(2-hydroxyphenoxy)propane-1,3-diol
- 1-(3,4-Dimethoxyphenyl)-2-(2-ethoxyphenoxy)propane-1,3-diol
Comparison: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is unique due to its specific arrangement of methoxy groups and phenyl rings, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWUCQVFAWBYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909458 | |
Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10535-17-8 | |
Record name | Adlerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10535-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veratrylglycerol-beta-guaiacyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of veratrylglycerol-beta-guaiacyl ether in lignin research?
A1: Veratrylglycerol-beta-guaiacyl ether serves as a key model compound for studying the degradation of lignin, a complex aromatic polymer found in plant cell walls. This compound represents the common β-O-4 linkage, a prevalent bond connecting lignin monomers. Understanding its breakdown pathways is crucial for developing efficient methods to utilize lignin as a renewable resource.
Q2: Which microorganisms have been shown to degrade veratrylglycerol-beta-guaiacyl ether?
A2: Several bacterial and fungal species demonstrate the ability to degrade this model compound. Research has identified Acinetobacter sp. [], mixed rumen bacteria [], Pseudomonas acidovorans D3 [, ], Streptomyces viridosporus T7A [, ], and Serratia marcescens [] as capable degraders. Notably, S. viridosporus T7A produces an extracellular lignin peroxidase (ALiP-P3) that plays a significant role in cleaving the β-O-4 linkage [].
Q3: What are the initial steps involved in the microbial degradation of veratrylglycerol-beta-guaiacyl ether?
A3: Initial degradation often involves the oxidation of the compound. Pseudomonas acidovorans D3, for example, first converts veratrylglycerol-beta-guaiacyl ether to its corresponding 1-oxo compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1,3-dione [, ]. This step is crucial for subsequent β-aryl ether cleavage.
Q4: What is the role of lignin peroxidase in the degradation of veratrylglycerol-beta-guaiacyl ether?
A5: Lignin peroxidase, produced by certain fungi and bacteria, plays a crucial role in lignin degradation. Studies on the lignin peroxidase L3 from Phlebia radiata revealed its ability to catalyze Cα-Cβ bond cleavage in veratrylglycerol-beta-guaiacyl ether, representing a significant depolymerization step []. This process generates veratraldehyde as a major product and involves both compound I and II intermediates of the lignin peroxidase catalytic cycle [].
Q5: Are there any alternative methods for cleaving the β-O-4 linkage in veratrylglycerol-beta-guaiacyl ether?
A7: Beyond biological methods, mechanochemical treatments using techniques like ceramic ball milling (CBM) or vibration ball milling (VBM) have been explored for cleaving the β-O-4 linkage in this model compound []. These treatments generate various products, with α-(2-methoxyphenoxy)-β-hydroxypropioguaiacone identified as a major compound [].
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